molecular formula C6H4BClF3NO2 B1592473 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid CAS No. 536693-96-6

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

Cat. No. B1592473
M. Wt: 225.36 g/mol
InChI Key: OJUNKVOTAZHNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is a halogenated pyridine derivative and a fluorinated building block .


Synthesis Analysis

Trifluoromethylpyridines, including 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been a significant area of research. For example, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . Boron reagents, such as those used in Suzuki–Miyaura coupling, have been developed for the process .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is C6H4BClF3NO2 . The average mass is 190.916 Da and the monoisotopic mass is 191.036545 Da .


Chemical Reactions Analysis

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid participates in various chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling reactions . It also participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Physical And Chemical Properties Analysis

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is a solid at 20°C . The compound should be stored under inert gas and away from air .

Scientific Research Applications

Summary of the Application

Trifluoromethylpyridines, which include “2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of these derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions. For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Synthesis of Metal-Organic Frameworks

Summary of the Application

Metal-organic frameworks are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis. The trifluoromethylpyridine moiety in “2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid” can act as a ligand to form these frameworks .

Methods of Application or Experimental Procedures

The specific methods of synthesis can vary widely depending on the desired MOF structure. Generally, it involves the reaction of the metal ion with the organic ligand under suitable conditions .

Results or Outcomes

The resulting MOFs can exhibit unique properties such as high porosity and specific surface area, making them useful in various applications .

3. Regioexhaustive Functionalization

Summary of the Application

Regioexhaustive functionalization is a strategy in organic synthesis where all possible regioisomers of a product are prepared. “2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid” can be used as a model substrate for this process .

Methods of Application or Experimental Procedures

The specific methods can vary depending on the desired product. Generally, it involves the reaction of the substrate with suitable reagents under controlled conditions .

Results or Outcomes

The resulting products can be a mixture of regioisomers, which can be separated and used for further studies .

4. Dye Synthesis

Summary of the Application

“2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid” can be used as an intermediate in the synthesis of various dyes. The trifluoromethylpyridine moiety can contribute to the color and other properties of the dye .

Methods of Application or Experimental Procedures

The specific methods of synthesis can vary widely depending on the desired dye. Generally, it involves the reaction of the compound with suitable reagents under controlled conditions .

Results or Outcomes

The resulting dyes can exhibit unique colors and other properties, making them useful in various applications such as textiles, printing, and more .

5. Preparation of (Trifluoromethyl)pyridyllithiums

Summary of the Application

(Trifluoromethyl)pyridyllithiums are useful intermediates in organic synthesis. “2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid” can be used as a starting material for their preparation .

Methods of Application or Experimental Procedures

The preparation involves the metalation reaction of the compound with lithium .

Results or Outcomes

The resulting (trifluoromethyl)pyridyllithiums can be used in various organic reactions .

Safety And Hazards

This compound causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Trifluoromethylpyridines, including 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid, have found significant use in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3NO2/c8-5-4(7(13)14)1-3(2-12-5)6(9,10)11/h1-2,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUNKVOTAZHNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622725
Record name [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

CAS RN

536693-96-6
Record name Boronic acid, [2-chloro-5-(trifluoromethyl)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536693-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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